molecular formula C9H14N2O B11779461 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B11779461
M. Wt: 166.22 g/mol
InChI Key: DAFADGMRUAPRMG-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine is a heterocyclic compound that features a furan ring and a pyrrolidine ring The furan ring is known for its aromaticity and reactivity, while the pyrrolidine ring contributes to the compound’s basicity and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the furan moiety. One common method involves the reaction of 2-furylamine with a suitable pyrrolidine precursor under acidic or basic conditions to form the desired compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield while minimizing the environmental impact. The choice of raw materials and reaction conditions is optimized to achieve high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted furan and pyrrolidine derivatives, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring’s aromaticity allows it to engage in π-π interactions, while the pyrrolidine ring’s basicity enables it to form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-yl)pyrrolidine: Lacks the methyl group on the pyrrolidine ring, resulting in different reactivity and biological activity.

    1-Methyl-4-(thiophen-2-yl)pyrrolidin-3-amine: Contains a thiophene ring instead of a furan ring, leading to different electronic properties and reactivity.

    4-(Furan-2-yl)-1-methylpiperidin-3-amine: Features a piperidine ring instead of a pyrrolidine ring, affecting its steric and electronic properties.

Uniqueness

4-(Furan-2-yl)-1-methylpyrrolidin-3-amine is unique due to the combination of the furan and pyrrolidine rings, which confer distinct reactivity and potential biological activity

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(furan-2-yl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H14N2O/c1-11-5-7(8(10)6-11)9-3-2-4-12-9/h2-4,7-8H,5-6,10H2,1H3

InChI Key

DAFADGMRUAPRMG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC=CO2

Origin of Product

United States

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